molecular formula C18H20N2O B8462403 1-{6-[(1E)-N-(2,4,6-Trimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one CAS No. 326613-32-5

1-{6-[(1E)-N-(2,4,6-Trimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one

Cat. No. B8462403
Key on ui cas rn: 326613-32-5
M. Wt: 280.4 g/mol
InChI Key: ZRJOCRXNEPUKHE-UHFFFAOYSA-N
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Patent
US06710006B2

Procedure details

2,6-Diacetylpyridine (7.3 g, 44.8 mmol) (ex. Aldrich) and 2,4,6-trimethylaniline (5.74 g, 42.55 mmol) (ex. Aldrich) were dissolved in 450 ml of toluene. To this solution, 4 Å molecular sieves and a small amount of p-toluenesulphonic acid (0.22 mmol) (ex. Aldrich) were added. The mixture was refluxed for 16h. After filtration the solvent was removed in vacuo. Several crystallisations from ethanol yielded 3.42 g (28.7%) of monoimine (1). 1H-NMR (CDCl3) δ 8.55 (d, 1H, Py-Hm), 8.11 (d, 1H, Py-Hm), 7.92 (t, 1H, Py-Hp), 6.89 (s, 2H, ArH), 2.77 (s, 3H, Me), 2.27 (s, 3H, Me), 2.22 (s, 3H, Me), 1.99 (s, 6H, Me).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
catalyst
Reaction Step Two
Yield
28.7%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=O)[CH3:11])[N:5]=1)(=[O:3])[CH3:2].[CH3:13][C:14]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[C:15]=1[NH2:16]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:13][C:14]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[C:15]=1[N:16]=[C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:1](=[O:3])[CH3:2])[N:5]=1)[CH3:11]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)C(C)=O
Name
Quantity
5.74 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Name
Quantity
450 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.22 mmol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Several crystallisations from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)N=C(C)C1=NC(=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 28.7%
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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